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Compound of Interest

(tert-Butoxycarbonyl)-L-valyl-L -
Compound Name:

alanine
CAS No.: 70396-18-8
Cat. No.: B1283292

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-valyl-L-
alanine (Boc-Val-Ala), a dipeptide of significant interest in peptide synthesis and as a critical
component in the design of antibody-drug conjugates (ADCs). This document details its
chemical structure, molecular properties, and provides illustrative experimental protocols for its
synthesis and characterization.

Core Data Presentation

The fundamental physicochemical properties of Boc-Val-Ala are summarized in the table below
for quick reference.
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Property Value Reference(s)

(2S)-2-[[(2S)-3-methyl-2-[(2-
methylpropan-2-

IUPAC Name _
yl)oxycarbonylamino]butanoyl]
amino]propanoic acid
Boc-L-Val-L-Ala, N-(tert-

Synonyms Butoxycarbonyl)-L-valyl-L-
alanine

Molecular Formula C13H24N20s5 [1]

Molecular Weight 288.34 g/mol

CAS Number 70396-18-8 [1]

Appearance White to off-white solid
Soluble in organic solvents

Solubility such as methanol, ethanol,

and dimethylformamide (DMF)

Chemical Structure

The chemical structure of Boc-Val-Ala consists of an L-valine residue N-terminally protected
with a tert-butoxycarbonyl (Boc) group, linked via a peptide bond to an L-alanine residue with a
free C-terminal carboxylic acid.

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://www.mdpi.com/2673-401X/3/1/3
https://www.mdpi.com/2673-401X/3/1/3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283292?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Boc Group

(6]

A

¢ —> (0] —> C(CHs)s

Amide Bond
» N
P4
/ Valine
Ca —> CH(CHs3)2 (0]
c Peptide Bond > N
/
Alanine
Ca | CHs OH
C —_— (0]

Click to download full resolution via product page

Chemical Structure of Boc-Val-Ala.
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Experimental Protocols
Solution-Phase Synthesis of Boc-Val-Ala

This protocol describes a standard solution-phase approach for the synthesis of Boc-Val-Ala,
which involves the coupling of Boc-L-valine to L-alanine methyl ester, followed by the

saponification of the methyl ester to yield the final product.
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Solution-Phase Synthesis Workflow.
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. Coupling of Boc-L-Valine and L-Alanine Methyl Ester Hydrochloride:

To a solution of Boc-L-valine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-
hydroxybenzotriazole (HOBI) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC) (1.1 eq).

Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

In a separate flask, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF
and add N,N-diisopropylethylamine (DIEA) (1.1 eq) to neutralize the hydrochloride salt.

Add the neutralized L-alanine methyl ester solution to the activated Boc-L-valine solution.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1
M HCI, saturated NaHCOs solution, and brine.

Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure to obtain the crude Boc-Val-Ala-OMe.

. Saponification of Boc-Val-Ala-OMe:
Dissolve the crude Boc-Val-Ala-OMe in a mixture of tetrahydrofuran (THF) and water.
Cool the solution to 0 °C and add lithium hydroxide (LiOH) (1.5 eq) portion-wise.

Stir the mixture at 0 °C and monitor the reaction by TLC until the starting material is
consumed (typically 2-4 hours).

Carefully acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.
Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.
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3. Purification:

» Purify the crude Boc-Val-Ala by flash column chromatography on silica gel using a gradient
of methanol in dichloromethane to afford the pure product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the purified Boc-Val-Ala in 0.6 mL of a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds, or MeOD).

e 1H NMR: Acquire a *H NMR spectrum. Expected signals include:
o Asinglet at ~1.4 ppm corresponding to the nine protons of the Boc group.
o Multiplets in the range of 0.8-1.0 ppm for the six methyl protons of the valine side chain.
o A multiplet around 2.1 ppm for the -proton of the valine side chain.
o Adoublet of doublets around 4.0-4.2 ppm for the a-proton of valine.
o Adoublet around 1.3-1.4 ppm for the three methyl protons of the alanine side chain.
o A multiplet around 4.3-4.5 ppm for the a-proton of alanine.
o Amide protons will appear as doublets in the range of 6.5-8.5 ppm (solvent dependent).

o The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm) or may
exchange with residual water in the solvent.

e 13C NMR: Acquire a 3C NMR spectrum. Expected signals include:
o Carbonyl carbons of the peptide bond and carboxylic acid in the range of 170-176 ppm.
o The carbonyl carbon of the Boc group around 155-157 ppm.

o The quaternary carbon of the Boc group around 80 ppm.
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o The methyl carbons of the Boc group around 28 ppm.
o a-carbons of valine and alanine in the range of 50-60 ppm.

o Side chain carbons of valine (~30 ppm for the 3-carbon and ~19 ppm for the methyl
carbons) and alanine (~18 ppm for the methyl carbon).

2. Mass Spectrometry (MS):

o Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for
the analysis of Boc-Val-Ala.

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as
methanol or acetonitrile/water.

o Expected lons:
o In positive ion mode, the protonated molecule [M+H]* is expected at m/z 289.17.

o Adducts with sodium [M+Na]* (m/z 311.15) or potassium [M+K]* (m/z 327.13) may also
be observed.

e Tandem MS (MS/MS): Fragmentation of the [M+H]* ion can be used to confirm the peptide
sequence. Common fragmentation pathways for Boc-protected peptides include the neutral
loss of the Boc group (100 Da) or isobutylene (56 Da). Standard b- and y-ion series from the
peptide backbone cleavage would also be expected.

Application in Antibody-Drug Conjugates (ADCS)

Boc-Val-Ala serves as a precursor to the Val-Ala dipeptide linker, a critical component in many
ADCs.[1] This linker is designed to be stable in systemic circulation but is susceptible to
cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the
tumor microenvironment.[2] This targeted cleavage mechanism ensures the specific release of
the cytotoxic payload within cancer cells, minimizing off-target toxicity.[2] The Val-Ala linker is
noted for its favorable hydrophilicity compared to other linkers like Val-Cit, which can be
advantageous when working with hydrophobic payloads.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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